molecular formula C24H40ClN5O8 B596409 Isodesmosine chloride CAS No. 10059-18-4

Isodesmosine chloride

Cat. No.: B596409
CAS No.: 10059-18-4
M. Wt: 562.061
InChI Key: QPBMCXWKTFGHKA-CHZBJCAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isodesmosine chloride is a unique amino acid derivative found in the protein elastin, which is present in connective tissues such as skin, lungs, and blood vessels. It is one of the cross-linking amino acids that contribute to the elasticity and resilience of these tissues. This compound is formed through the condensation of four lysine residues and is structurally similar to its isomer, desmosine.

Mechanism of Action

Target of Action

Isodesmosine chloride is primarily associated with elastin , a core extracellular matrix protein . Elastin, which constitutes over 90% of elastic fibers, imparts elasticity to tissues such as the skin, aorta, ligaments, and lungs .

Mode of Action

Isodesmosine, along with desmosine, are unusual, tetrafunctional, pyridinium ring-containing amino acids involved in elastin cross-linking . They are unique to mature, cross-linked elastin and help discriminate peptides derived from elastin breakdown from precursor elastin peptides .

Biochemical Pathways

The biosynthesis of these cross-links involves the oxidative deamination of the ε-amino group of four lysine residues, mediated by lysyl oxidase, a copper-dependent enzyme . This process leads to the formation of desmosine and isodesmosine, which are integral to the structure and function of elastin .

Pharmacokinetics

Concentrations of desmosine and isodesmosine in plasma have been determined using isotope-dilution lc-ms/ms methods . These methods could potentially be applied to study the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The presence of this compound, as part of elastin, contributes to the elasticity of various tissues. Its degradation, therefore, can be indicative of conditions that involve connective tissue damage and elastin degradation . For instance, higher concentrations of desmosines have been observed in the plasma of acute cerebral stroke patients compared to healthy controls .

Action Environment

Environmental factors can influence the action of this compound. For example, aging alters the elastin structure, causing it to become tortuous, frayed, and porous in adult and elderly populations . This could potentially impact the effectiveness of this compound in its role within elastin.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isodesmosine chloride can be synthesized through the acid hydrolysis of elastin-rich tissues, such as bovine neck ligament. The process involves solvent extraction and chromatography to isolate the compound. The purified isodesmosine is then converted to its chloride form .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of elastin from animal tissues, followed by hydrolysis and purification steps. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Isodesmosine chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogens like chlorine and bromine. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to various oxidized derivatives, while substitution reactions can produce different halogenated compounds.

Comparison with Similar Compounds

Similar Compounds

    Desmosine: An isomer of isodesmosine, also involved in cross-linking elastin fibers.

    Lysyl Oxidase: An enzyme that catalyzes the formation of cross-links in elastin and collagen.

Uniqueness

Isodesmosine chloride is unique due to its specific role in the cross-linking of elastin fibers, which is crucial for the elasticity and resilience of connective tissues. Its presence and quantification in biological fluids serve as important biomarkers for elastin degradation, distinguishing it from other similar compounds .

Properties

IUPAC Name

(2S)-2-amino-6-[2-[(4S)-4-amino-4-carboxybutyl]-3,5-bis[(3S)-3-amino-3-carboxypropyl]pyridin-1-ium-1-yl]hexanoic acid;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39N5O8.ClH/c25-16(21(30)31)4-1-2-11-29-13-14(7-9-18(27)23(34)35)12-15(8-10-19(28)24(36)37)20(29)6-3-5-17(26)22(32)33;/h12-13,16-19H,1-11,25-28H2,(H3-,30,31,32,33,34,35,36,37);1H/t16-,17-,18-,19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBMCXWKTFGHKA-CHZBJCAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=[N+](C(=C1CCC(C(=O)O)N)CCCC(C(=O)O)N)CCCCC(C(=O)O)N)CCC(C(=O)O)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=[N+](C(=C1CC[C@@H](C(=O)O)N)CCC[C@@H](C(=O)O)N)CCCC[C@@H](C(=O)O)N)CC[C@@H](C(=O)O)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40ClN5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746649
Record name 6-{2-[(4S)-4-Amino-4-carboxybutyl]-3,5-bis[(3S)-3-amino-3-carboxypropyl]pyridin-1-ium-1-yl}-L-norleucine chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10059-18-4
Record name 6-{2-[(4S)-4-Amino-4-carboxybutyl]-3,5-bis[(3S)-3-amino-3-carboxypropyl]pyridin-1-ium-1-yl}-L-norleucine chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.